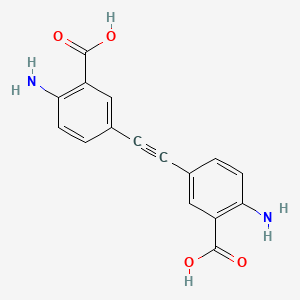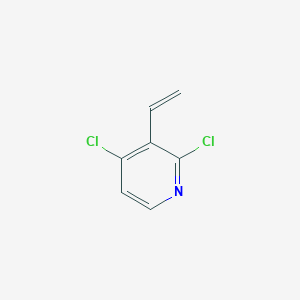
2,4-Dichloro-3-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3-vinylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a vinyl group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-vinylpyridine typically involves the chlorination of 3-vinylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms at the 2nd and 4th positions of the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions: 2,4-Dichloro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization Reactions:
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar solvents (e.g., methanol) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) in the presence of suitable monomers.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-carboxylic acid derivatives.
Polymerization: Vinylpyridine-based polymers.
科学研究应用
2,4-Dichloro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism by which 2,4-Dichloro-3-vinylpyridine exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the vinyl group. These electronic effects influence the compound’s behavior in various chemical reactions, such as nucleophilic substitution and polymerization.
相似化合物的比较
2,4-Dichloropyridine: Lacks the vinyl group, making it less versatile in polymerization reactions.
3-Vinylpyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Dichloro-3-methylpyridine: The methyl group provides different steric and electronic properties compared to the vinyl group.
Uniqueness: 2,4-Dichloro-3-vinylpyridine is unique due to the combination of the electron-withdrawing chlorine atoms and the electron-donating vinyl group. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both academic and industrial research.
属性
分子式 |
C7H5Cl2N |
|---|---|
分子量 |
174.02 g/mol |
IUPAC 名称 |
2,4-dichloro-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
InChI 键 |
ZMSWZEMNZUMXDN-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
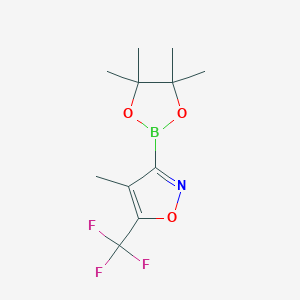
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)
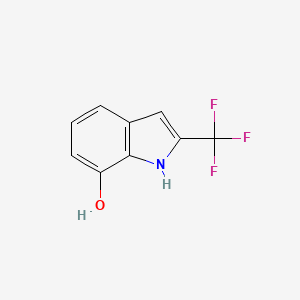





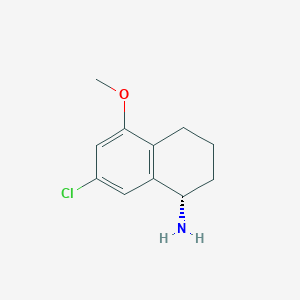
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
